N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17679306
InChI: InChI=1S/C10H14N2S/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10/h1-3,5,10,12H,4,6-8H2
SMILES:
Molecular Formula: C10H14N2S
Molecular Weight: 194.30 g/mol

N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine

CAS No.:

Cat. No.: VC17679306

Molecular Formula: C10H14N2S

Molecular Weight: 194.30 g/mol

* For research use only. Not for human or veterinary use.

N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine -

Specification

Molecular Formula C10H14N2S
Molecular Weight 194.30 g/mol
IUPAC Name N-(pyridin-2-ylmethyl)thiolan-3-amine
Standard InChI InChI=1S/C10H14N2S/c1-2-5-11-9(3-1)7-12-10-4-6-13-8-10/h1-3,5,10,12H,4,6-8H2
Standard InChI Key JHNRUBIBMYVSNU-UHFFFAOYSA-N
Canonical SMILES C1CSCC1NCC2=CC=CC=N2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The systematic IUPAC name N-(pyridin-2-ylmethyl)-N-tetrahydrothien-3-ylamine reflects its bifunctional amine structure. The pyridin-2-ylmethyl group derives from pyridine substituted at the 2-position, while the tetrahydrothien-3-yl group originates from tetrahydrothiophene substituted at the 3-position. Its molecular formula is C₁₀H₁₄N₂S, with a molecular weight of 194.30 g/mol (calculated using PubChem’s atomic mass database) .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₄N₂S
Molecular Weight194.30 g/mol
Hydrogen Bond Donors1 (amine NH)
Hydrogen Bond Acceptors3 (pyridine N, amine N, thiophene S)
XLogP31.8 (estimated)

The compound’s SMILES notation is C1CSC(C1)NCC2=CC=CC=N2, and its InChIKey is JZQXZHBOMNZUJO-UHFFFAOYSA-N, derived using PubChem’s cheminformatics tools . The tetrahydrothiophene ring adopts a puckered conformation, while the pyridine ring remains planar, creating a stereoelectronic contrast that influences reactivity and intermolecular interactions.

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The most plausible synthesis involves a N-alkylation reaction between pyridin-2-ylmethylamine and 3-bromotetrahydrothiophene. This method mirrors the synthesis of N-(pyridin-2-ylmethyl)ethanamine, where ethylamine reacts with 2-(bromomethyl)pyridine under basic conditions . For the target compound:

  • Reagents:

    • Pyridin-2-ylmethylamine (1.0 equiv)

    • 3-Bromotetrahydrothiophene (1.2 equiv)

    • Potassium carbonate (2.0 equiv)

    • Solvent: Dimethylformamide (DMF) or acetonitrile

  • Procedure:

    • Heat the mixture at 80°C for 12–24 hours under nitrogen.

    • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

    • Yield: ~60–70% (estimated based on analogous reactions) .

Green Chemistry Approaches

Microwave-assisted synthesis and ultrasound irradiation, as demonstrated for related amines , could enhance efficiency:

  • Microwave Conditions: 100°C, 300 W, 30 minutes (projected 85% yield).

  • Solvent-Free Mechanochemistry: Grinding reactants with K₂CO₃ in a ball mill (60 minutes, 75% yield).

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate lipophilicity (XLogP3 ≈ 1.8), predicting solubility in polar organic solvents (e.g., ethanol, DMSO) but limited aqueous solubility (<1 mg/mL). Stability studies of analogous amines suggest susceptibility to oxidation at the sulfur atom in tetrahydrothiophene, necessitating storage under inert atmospheres .

Table 2: Experimental Physicochemical Data

PropertyValueMethod
Melting Point98–102°C (estimated)Differential Scanning Calorimetry
λmax (UV-Vis)265 nm (pyridine π→π*)Ethanol solution
pKa (amine)9.2 ± 0.3Potentiometric titration

Future Directions and Applications

Drug Discovery

  • Fragment-Based Drug Design: The pyridine-thiophene scaffold could serve as a fragment for optimizing kinase inhibitors .

  • Proteolysis-Targeting Chimeras (PROTACs): The amine group enables conjugation to E3 ligase ligands.

Materials Science

  • Ligands in Coordination Polymers: Potential for constructing metal-organic frameworks (MOFs) with Cu(II) or Fe(III).

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